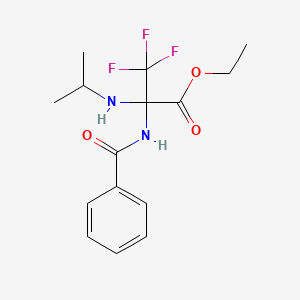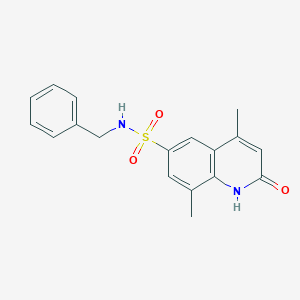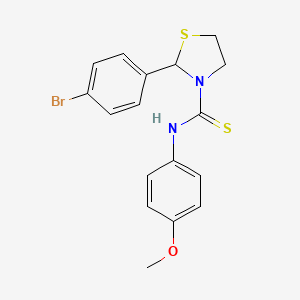
Ethyl 2-benzamido-3,3,3-trifluoro-2-(isopropylamino)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE: is a synthetic organic compound that features a trifluoromethyl group, a phenylformamido group, and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the trifluoromethyl group:
Amidation reaction: The phenylformamido group can be introduced through a reaction between an amine and a phenyl isocyanate.
Amine protection and deprotection: The isopropylamino group can be introduced using isopropylamine, followed by protection and deprotection steps to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(METHYL)AMINO]PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(ETHYL)AMINO]PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(BUTYL)AMINO]PROPANOATE
Uniqueness
The unique combination of the trifluoromethyl group, phenylformamido group, and isopropylamino group in ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H19F3N2O3 |
|---|---|
Poids moléculaire |
332.32 g/mol |
Nom IUPAC |
ethyl 2-benzamido-3,3,3-trifluoro-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C15H19F3N2O3/c1-4-23-13(22)14(15(16,17)18,19-10(2)3)20-12(21)11-8-6-5-7-9-11/h5-10,19H,4H2,1-3H3,(H,20,21) |
Clé InChI |
ORYGTHZDQMSATC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)
![N-(4-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003616.png)

![Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B15003631.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003637.png)
![3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-](/img/structure/B15003649.png)
![N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide](/img/structure/B15003653.png)
![3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003655.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B15003669.png)

![3-(3,4-dimethoxyphenyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003677.png)
![3-[(phenylsulfonyl)methyl]-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003697.png)

![ethyl 3-(4-methoxyphenyl)-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}propanoate](/img/structure/B15003707.png)
